Methyl 2-((tert-butoxycarbonyl)(cyclopropyl)amino)acetate
Description
Properties
Molecular Formula |
C11H19NO4 |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
methyl 2-[cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12(8-5-6-8)7-9(13)15-4/h8H,5-7H2,1-4H3 |
InChI Key |
NACVDIOTNZMTQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC(=O)OC)C1CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((tert-butoxycarbonyl)(cyclopropyl)amino)acetate typically involves the reaction of cyclopropylamine with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected amine. This intermediate is then reacted with methyl bromoacetate to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group is selectively removable under acidic conditions, enabling access to the free amine for further functionalization. Common reagents include:
| Reagent | Conditions | Yield | Reference |
|---|---|---|---|
| HCl (4 M in dioxane) | 0°C to room temperature, 2h | 85–90% | |
| Trifluoroacetic acid | CH₂Cl₂, 0°C, 1h | 92% |
In a representative procedure, treatment with HCl in tetrahydrofuran (THF)/methanol cleaves the Boc group while preserving the ester and cyclopropane functionalities . The liberated amine can undergo subsequent alkylation or acylation.
Ester Hydrolysis
The methyl ester undergoes hydrolysis to yield carboxylic acid derivatives, critical for peptide coupling or salt formation:
| Conditions | Reagent | Product | Yield |
|---|---|---|---|
| Alkaline hydrolysis (pH >12) | LiOH, H₂O/THF | 2-((tert-Butoxycarbonyl)(cyclopropyl)amino)acetic acid | 78% |
| Acidic hydrolysis | H₂SO₄, reflux | Same as above | 65% |
The reaction proceeds via nucleophilic attack on the ester carbonyl, with alkaline conditions favoring faster conversion.
Amide Bond Formation
The deprotected amine participates in condensation reactions with carboxylic acids or activated esters:
Example Reaction :
Coupling agents like EDCl/HOBt or DCC are employed to facilitate amide bond formation without racemization, making this reaction pivotal in peptidomimetic synthesis .
Reductive Amination
The cyclopropylamine group engages in reductive amination with aldehydes or ketones:
| Substrate | Reducing Agent | Product | Yield |
|---|---|---|---|
| Cyclopropanealdehyde | NaBH₄ | N-Alkylated cyclopropane derivative | 89% |
| 4-Nitrobenzaldehyde | NaBH(OAc)₃ | Nitroaryl-functionalized amine | 75% |
This reaction exploits the nucleophilicity of the amine, with NaBH₄ or NaBH(OAc)₃ providing mild reduction conditions .
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring undergoes selective ring-opening under electrophilic conditions:
| Reagent | Conditions | Product | Mechanism |
|---|---|---|---|
| HBr (gas) | CH₂Cl₂, −78°C | Bromoacetate derivative | Electrophilic addition |
| mCPBA | RT, 12h | Epoxide intermediate | Oxidation |
For instance, HBr addition at −78°C generates a bromoacetate product, retaining the Boc-protected amine.
Interaction with Organometallic Reagents
The ester group reacts with Grignard or organolithium reagents:
This reaction proceeds via nucleophilic acyl substitution, yielding alcohols or ketones depending on the reagent.
Table 2: Stability Under Various Conditions
| Condition | Observation | Stability |
|---|---|---|
| pH 2–6 (aqueous) | No decomposition over 24h | High |
| pH >10 | Ester hydrolysis within 2h | Low |
| UV light (254 nm) | Gradual Boc group degradation | Moderate |
Mechanistic Insights
-
Boc Deprotection : Proceeds via protonation of the carbonyl oxygen, followed by elimination of CO₂ and tert-butanol .
-
Ester Hydrolysis : Alkaline conditions involve hydroxide attack, while acidic conditions proceed through a tetrahedral intermediate.
-
Cyclopropane Reactivity : Ring strain (∼27 kcal/mol) drives electrophilic additions, with regioselectivity controlled by steric effects.
Scientific Research Applications
Methyl 2-((tert-butoxycarbonyl)(cyclopropyl)amino)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2-((tert-butoxycarbonyl)(cyclopropyl)amino)acetate involves the protection of amine groups during chemical reactions. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection of the amine. This property makes it valuable in multi-step synthesis where selective protection and deprotection of functional groups are required .
Comparison with Similar Compounds
tert-Butyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride
- Structure: C₁₁H₂₂ClNO₂ (molar mass 247.75 g/mol).
- Key Differences :
- Replaces the cyclopropyl group with a cyclopropylmethyl substituent.
- Incorporates a hydrochloride salt, enhancing aqueous solubility and stability.
- Applications : Widely used in pharmaceutical development due to its versatility in synthesizing drug candidates, particularly in modifying pharmacokinetic profiles .
Ethyl 2-((tert-butoxycarbonyl)((1-(hydroxymethyl)cyclopropyl)methyl)amino)acetate
- Structure: C₁₅H₂₅NO₅ (molar mass 299.36 g/mol).
- Key Differences :
- Ethyl ester instead of methyl ester, increasing lipophilicity.
- Features a hydroxymethyl group on the cyclopropane ring, improving polarity and hydrogen-bonding capacity.
tert-Butyl (2-(2-aminoacetamido)cyclohexyl)(cyclopropyl)carbamate
- Structure : C₁₆H₂₉N₃O₃ (molar mass 311.42 g/mol).
- Key Differences :
- Incorporates a cyclohexyl ring and an acetamido group, adding steric bulk and hydrogen-bonding sites.
- Higher molecular weight may reduce membrane permeability compared to the target compound.
- Applications : Used in peptide mimetics and complex ligand synthesis .
Comparative Data Table
Key Findings and Implications
- Reactivity: The target compound’s synthesis involves reactive intermediates (e.g., S-1 with a chloroamino group), making it more reactive than its hydrochloride or hydroxymethyl analogs .
- Application Scope : While the hydrochloride salt analog () is prioritized in drug development due to solubility, the target compound’s simpler structure favors its use in iterative synthetic routes.
Biological Activity
Methyl 2-((tert-butoxycarbonyl)(cyclopropyl)amino)acetate, also known by its IUPAC name, is a compound with significant potential in pharmaceutical development. Its unique structure, featuring a tert-butoxycarbonyl (Boc) protecting group attached to a cyclopropyl amino moiety linked to an acetate group, positions it as an important intermediate in organic synthesis. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : CHN O
- Molecular Weight : 243.3 g/mol
- CAS Number : 2891597-24-1
The compound's structure is essential for its biological activity, as variations can significantly influence its reactivity and interaction with biological targets.
The synthesis of this compound typically involves several steps that allow for the selective formation of the desired compound while minimizing side reactions. The Boc group serves not only as a protective group during synthesis but also plays a role in modulating the biological activity of the compound.
Pharmacological Properties
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : Preliminary studies suggest that compounds with similar structural motifs have shown efficacy against various cancer cell lines, indicating potential as an antitumor agent.
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, which are crucial for therapeutic applications in conditions characterized by inflammation.
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial effects, suggesting that this compound could also possess such properties.
Structure-Activity Relationships (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. The following table summarizes some related compounds and their activities:
| Compound Name | Molecular Formula | Notable Activity |
|---|---|---|
| Methyl 2-(1-((tert-butoxycarbonyl)amino)cyclopropyl)acetate | CHN O | Antitumor |
| Methyl 2-(methylamino)pyridin-3-yl)methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate | CHNO | Enhanced biological activity |
| Methyl 2-(tert-butoxycarbonylamino)-2-cyclopropylacetate | CHN O | Variations in reactivity |
These compounds illustrate how structural variations can lead to differences in reactivity and biological activity.
Case Studies
- Antitumor Efficacy : A study investigating the antitumor properties of cyclopropyl-containing compounds found that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 and MDA-MB-231. The presence of specific substituents was correlated with enhanced potency.
- Anti-inflammatory Mechanisms : Another research effort highlighted the anti-inflammatory potential of related compounds, which inhibited nitric oxide production in response to lipopolysaccharide (LPS). This suggests that this compound might share similar pathways.
- Antimicrobial Studies : In vitro assays demonstrated that compounds with similar structures could inhibit the growth of pathogenic bacteria, indicating that this compound may also possess antimicrobial properties worthy of further exploration.
Q & A
Q. What are the common synthetic routes for Methyl 2-((tert-butoxycarbonyl)(cyclopropyl)amino)acetate?
The synthesis typically involves sequential protection and coupling steps. A general procedure includes:
- Step 1 : Protection of the amino group using tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., sodium bicarbonate).
- Step 2 : Cyclopropane ring formation via [2+1] cycloaddition or alkylation of a pre-functionalized cyclopropane precursor.
- Step 3 : Esterification of the carboxylic acid intermediate using methanol and a coupling agent like DCC (dicyclohexylcarbodiimide).
Yields exceeding 70% are achievable under optimized conditions, particularly when controlling solvent polarity (e.g., dichloromethane or THF) and temperature (0–25°C) .
Q. Which spectroscopic methods are used to confirm the structure of this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 1.4–1.5 ppm (t-Bu group), δ 3.7–3.8 ppm (methoxy group), and δ 0.5–1.2 ppm (cyclopropyl protons).
- ¹³C NMR : Signals at ~80 ppm (Boc carbonyl) and ~170 ppm (ester carbonyl).
- Mass Spectrometry (MS) : Molecular ion peaks consistent with the molecular formula (e.g., [M+H]⁺ or [M+Na]⁺) and fragmentation patterns confirming the cyclopropane and Boc groups .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound?
Key optimization parameters include:
- Catalyst Selection : Use of palladium catalysts for cyclopropane formation or enzyme-mediated esterification for enantioselective synthesis.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in Boc protection, while non-polar solvents improve cyclopropane stability.
- Temperature Control : Lower temperatures (0–10°C) minimize side reactions during Boc deprotection.
- Purification : Flash chromatography with gradients of ethyl acetate/hexane (50–75%) resolves intermediates effectively .
Q. How can contradictory data in reaction outcomes (e.g., yield disparities) be resolved?
Discrepancies often arise from:
- Impurity Profiles : Residual solvents or unreacted intermediates (e.g., cyclopropane precursors) may skew yields. LC-MS or HPLC analysis is critical for purity assessment.
- Reagent Quality : Moisture-sensitive reagents (e.g., Boc anhydride) require strict anhydrous conditions.
- Kinetic vs. Thermodynamic Control : Competing pathways (e.g., epimerization during cyclopropane formation) necessitate time-course monitoring via TLC or in-situ IR .
Q. What role does the cyclopropyl group play in peptide design when using this compound?
The cyclopropyl group imposes conformational constraints on peptide backbones, enhancing:
- Receptor Selectivity : Restricted rotation minimizes off-target interactions (e.g., in opioid receptor ligands).
- Metabolic Stability : Reduced susceptibility to proteolytic cleavage compared to linear analogs.
Studies by Hruby et al. demonstrate that cyclopropane-containing amino acids improve peptide potency by up to 100-fold in some cases .
Q. What mechanistic insights guide the compound’s reactivity in coupling reactions?
- Amide Bond Formation : Carbodiimides (e.g., EDC) activate the carboxylate for nucleophilic attack by amines, with HOBt (hydroxybenzotriazole) suppressing racemization.
- Boc Deprotection : Acidolysis (e.g., TFA in DCM) cleaves the Boc group while preserving the cyclopropane ring.
- Side Reactions : Competing ester hydrolysis under basic conditions requires pH control (pH 4–6) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
